

Spectroscopic Profile of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2-quinoxalinecarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-2-quinoxalinecarboxylic acid**, a compound of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The spectroscopic data for **3-Hydroxy-2-quinoxalinecarboxylic acid** is summarized below. These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete experimental NMR data from open-access sources is limited, theoretical calculations and data from similar quinoxaline structures provide expected chemical shift ranges. The anticipated ^1H and ^{13}C NMR spectral data are presented in Tables 1 and 2.

Table 1: Predicted ^1H NMR Chemical Shifts for **3-Hydroxy-2-quinoxalinecarboxylic acid**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic CH	7.5 - 8.5	m
OH (Hydroxy)	10.0 - 12.0	br s
COOH	> 12.0	br s

Note: Predicted values are based on the general chemical environment of protons in quinoxaline and carboxylic acid moieties. Actual experimental values may vary depending on the solvent and concentration.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3-Hydroxy-2-quinoxalinecarboxylic acid**

Carbon	Predicted Chemical Shift (ppm)
Aromatic C-H	120 - 140
Aromatic C-N	140 - 155
Aromatic C-O	150 - 165
C-COOH	~150
COOH	165 - 175

Note: Predicted values are based on typical chemical shifts for carbons in heterocyclic aromatic systems and carboxylic acids.

Infrared (IR) Spectroscopy

The mid-IR and Raman spectra of **3-Hydroxy-2-quinoxalinecarboxylic acid** have been experimentally recorded and analyzed.[\[1\]](#) The key vibrational modes are summarized in Table 3.

Table 3: Key Infrared (IR) and Raman Vibrational Frequencies

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid dimer)	3200-2500	Broad
C-H stretch (aromatic)	3100-3000	Medium
C=O stretch (carboxylic acid)	~1700	Strong
C=N stretch (quinoxaline ring)	~1600	Medium
C=C stretch (aromatic)	1600-1450	Medium-Strong
O-H bend (in-plane)	~1420	Medium
C-O stretch (carboxylic acid)	~1300	Strong
O-H bend (out-of-plane)	~920	Broad, Medium

Data is based on the findings reported by Badoğlu et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry data for **3-Hydroxy-2-quinoxalinecarboxylic acid** indicates a molecular weight of 190.16 g/mol [\[2\]](#) The expected fragmentation pattern under electron ionization would likely involve the loss of small molecules such as CO₂, CO, and HCN. The key mass-to-charge ratios (m/z) are presented in Table 4.

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Proposed Fragment
190	[M] ⁺
173	[M-OH] ⁺
162	[M-CO] ⁺
146	[M-CO ₂] ⁺
118	[M-CO ₂ -HCN] ⁺

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data are crucial for reproducibility.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like **3-Hydroxy-2-quinoxalinecarboxylic acid** would involve:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The experimental procedure for obtaining the FT-IR spectrum, as suggested by the work of Badoğlu et al., would likely involve:[1]

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

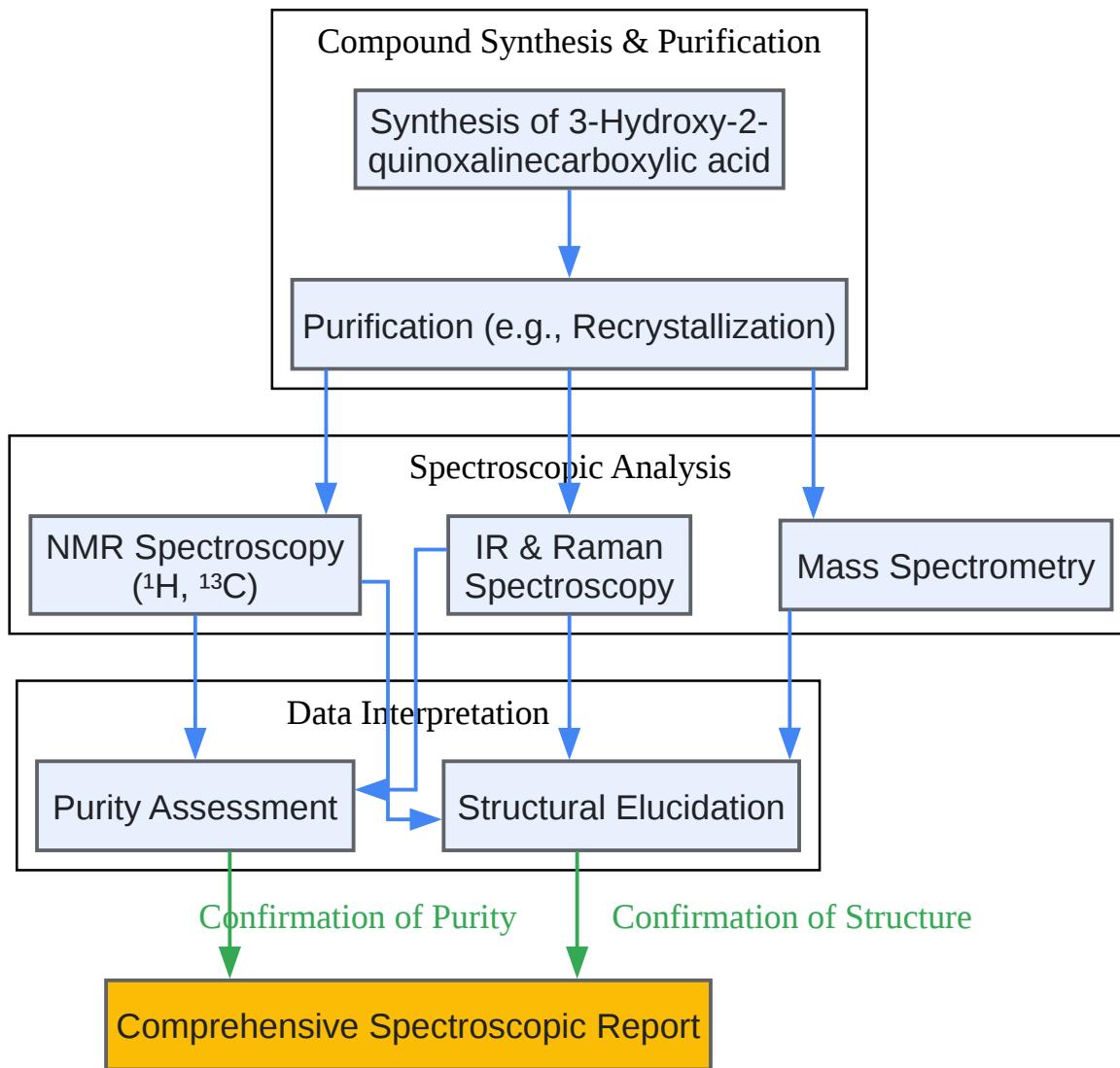
Mass Spectrometry

A general protocol for obtaining a mass spectrum of **3-Hydroxy-2-quinoxalinecarboxylic acid** is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like ESI or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like **3-Hydroxy-2-quinoxalinecarboxylic acid** can be visualized as a structured workflow.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic properties of **3-Hydroxy-2-quinoxalinecarboxylic acid**. For more in-depth analysis and specific experimental details, consulting the primary literature is recommended.

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References

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